3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol
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Overview
Description
3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound features a furylmethylamino group and a methylphenyl group attached to the triazine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-furylmethylamine with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with cyanuric chloride to yield the desired triazine compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The triazine ring can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the triazine ring.
Scientific Research Applications
3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate interactions with proteins or other biomolecules.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The furylmethylamino and methylphenyl groups may facilitate binding to enzymes, receptors, or other biomolecules, modulating their activity. The triazine ring can also participate in various chemical interactions, contributing to the compound’s overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol
- 3-[(2-Furylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol
- 3-[(2-Furylmethyl)amino]-6-(4-chlorophenyl)-1,2,4-triazin-5-ol
Uniqueness
3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is unique due to the presence of both the furylmethylamino and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups on the triazine ring can result in distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-4-6-11(7-5-10)13-14(20)17-15(19-18-13)16-9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIALNHCFACCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(NC2=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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